Ansamitocin P-3

Drug Metabolism ADME Microsomal Stability

Ansamitocin P‑3 (AP‑3, Maytansinol isobutyrate, CAS 66584‑72‑3) is a microbial maytansinoid polyketide macrolactam produced by Actinosynnema pretiosum, sharing the core ansa‑bridge structure with the plant‑derived maytansine but bearing a distinct isobutyryl ester at C‑3. It acts as a microtubule‑depolymerizing agent by binding to the vinblastine site on β‑tubulin, inducing mitotic arrest and p53‑mediated apoptosis at low picomolar concentrations.

Molecular Formula C32H43ClN2O9
Molecular Weight 635.1 g/mol
Cat. No. B15607807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsamitocin P-3
Molecular FormulaC32H43ClN2O9
Molecular Weight635.1 g/mol
Structural Identifiers
InChIInChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10-/t19-,23+,24-,25+,28-,31+,32+/m1/s1
InChIKeyOPQNCARIZFLNLF-ZXRNWRSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ansamitocin P‑3 for ADC Payload & Microtubule Research – Procurement-Relevant Profile


Ansamitocin P‑3 (AP‑3, Maytansinol isobutyrate, CAS 66584‑72‑3) is a microbial maytansinoid polyketide macrolactam produced by Actinosynnema pretiosum, sharing the core ansa‑bridge structure with the plant‑derived maytansine but bearing a distinct isobutyryl ester at C‑3 [1]. It acts as a microtubule‑depolymerizing agent by binding to the vinblastine site on β‑tubulin, inducing mitotic arrest and p53‑mediated apoptosis at low picomolar concentrations [2]. Its differentiation from maytansine and synthetic maytansinoids such as DM1/DM4 lies in pharmacokinetic handling, tubulin‑isoform selectivity, and the chemical versatility of its C‑3 ester handle for linker attachment in antibody‑drug conjugates.

Why Maytansine or DM1 Cannot Simply Replace Ansamitocin P‑3 in Discovery Pipelines


Despite sharing the ansa‑macrolide scaffold and a common tubulin‑binding site, Ansamitocin P‑3 diverges sharply from maytansine and its semisynthetic congeners in the hepatic metabolic pathway (C‑10 O‑demethylation vs. N‑demethylation of the amide side chain), species‑dependent clearance rate, and β‑tubulin isoform selectivity [1][2]. The C‑3 isobutyryl ester of AP‑3 not only governs cellular permeation efficiency but also provides a native chemical handle for reacylation or linker tethering that is absent in des‑acyl maytansinol [3]. Consequently, direct substitution without empirical metabolic profiling or tubulin‑binding confirmation can lead to erroneous PK/PD extrapolation and invalid structure‑activity conclusions in both ADC development and antifungal discovery programs.

Ansamitocin P‑3 Differentiation Evidence: Quantitative Comparisons for Discerning Buyers


Divergent Hepatic Metabolic Pathway: C‑10 Demethylation vs. Amide N‑Demethylation

In a direct head-to-head incubation with human liver microsomes, the major metabolic route for Ansamitocin P‑3 is O‑demethylation at the C‑10 position of the ansa ring, while maytansine undergoes N‑demethylation of the methylamide on its distinct ester side chain. Under identical conditions, 70% of Ansamitocin P‑3 was converted to metabolites in human microsomes vs. only ~20% in rat microsomes, whereas maytansine metabolism showed no species difference [1]. Furthermore, AP‑3 generated 11 metabolites while maytansine produced 7, and the 10‑O‑demethyl AP‑3 metabolite was detected in rat urine after intravenous administration of the parent compound [1].

Drug Metabolism ADME Microsomal Stability

Tubulin Binding Affinity and Competitive Inhibition of the Vinblastine/Maytansine Site

Ansamitocin P‑3 binds purified tubulin with a dissociation constant (Kd) of 1.3 ± 0.7 µM [1], placing its intrinsic affinity slightly weaker than maytansine (Kd 0.86 ± 0.2 µM for maytansine and 0.93 ± 0.2 µM for S‑methyl‑DM1) [2]. In competitive displacement experiments, AP‑3 inhibited rhizoxin binding with a Ki of 0.13 µM, while vinblastine was a weaker, non‑fully competitive inhibitor with Ki 2.9 µM [3]. Docking analysis indicates that AP‑3 docks at the vinblastine site on tubulin in two distinct orientations stabilized by hydrogen bonds and potential halogen‑oxygen interactions [1].

Tubulin Binding Microtubule Dynamics Competitive Displacement

Selective Binding to Fungal β‑Tubulin: Asn‑100 Dependency

Ansamitocin P‑3 (ASMP‑3) was the only antimitotic agent among rhizoxin, phomopsin A, and vinblastine that bound competitively with rhizoxin to fungal tubulins containing Asn‑100 at β‑tubulin position 100 in mycelial extracts of Aspergillus nidulans, Schizosaccharomyces pombe, and Saccharomyces cerevisiae [1]. In contrast, phomopsin A and vinblastine, which strongly bind porcine brain tubulin (also Asn‑100), failed to bind any of the fungal tubulin extracts examined [1].

Antifungal Agents Tubulin Isoform Selectivity Fungal Resistance

C‑3 Isobutyryl Ester Enables Cellular Permeation: Critical Role Over Maytansinol Backbone

In a comparative antitubulin study, Ansamitocin P‑3, maytansine, and other C‑3‑esterified maytansinoids all inhibited polymerization of bovine brain tubulin with IC50 ≈ 3.4 µM and caused depolymerization of preformed microtubules with an EC50 ≈ 3.8 µM [1]. However, the des‑acyl analog maytansinol was 4‑fold less potent in polymerization inhibition and 10‑fold less potent in depolymerization, and failed to cause disappearance of cytoplasmic microtubules in A31 cells even at 4.6 µM, whereas AP‑3 and maytansine eliminated microtubule fibers at 1–6 × 10⁻⁸ M [1]. The d‑maytansine enantiomer required 50‑fold higher concentration than maytansine to achieve the same cellular effect [1].

Structure‑Activity Relationship Cellular Permeability Ester Moiety

Ansamitocin P‑3 Application Scenarios Where Differentiation Directly Impacts Experimental Design or Procurement


ADC Payload Development Requiring a Native C‑3 Ester Linker Handle

When building antibody‑drug conjugates, the C‑3 isobutyryl ester of Ansamitocin P‑3 serves as a pre‑installed chemical handle that can be directly modified or replaced with linker‑bearing moieties, bypassing the lithium aluminum hydride reduction step needed to generate maytansinol from plant‑derived maytansine [1]. This is especially valuable when the reductive step introduces process impurities or when the final payload requires a specific C‑3 ester topology for optimal bystander‑killing properties. The high solubility of AP‑3 in DMSO (≥50 mg/mL) and ethanol (≥30 mg/mL) further simplifies formulation for conjugation chemistry .

Fungal Tubulin Selectivity Screening and Antifungal Drug Discovery

Researchers investigating antifungal tubulin ligands should prioritize Ansamitocin P‑3 over vinblastine, phomopsin A, or even maytansine as the reference ligand, because AP‑3 is the only agent in its class that retains competitive binding to fungal tubulins bearing Asn‑100 β‑tubulin [2]. This selectivity enables the use of AP‑3‑based probes to map the maytansine/rhizoxin binding site in fungal tubulin heterodimers and to screen for fungal‑specific microtubule inhibitors with reduced mammalian toxicity.

Species‑Specific Pharmacokinetic Profiling for In Vivo Efficacy Studies

Given that Ansamitocin P‑3 exhibits a 3.5‑fold higher metabolic conversion in human liver microsomes (70%) compared to rat microsomes (20%), while maytansine shows no such species divergence [3], AP‑3 must be the compound of choice when building PBPK models or selecting animal species for in vivo efficacy studies. Researchers who substitute maytansine or DM1 for AP‑3 without correcting for this metabolic species‑shift will likely underestimate human clearance and overestimate therapeutic margins. Procurement for in vivo studies should stipulate analytical QC to confirm the absence of the 10‑O‑demethyl metabolite in dosing solutions.

Mechanistic Studies of Microtubule‑Targeting Agent Resistance Mediated by β‑Tubulin Mutations

The unique two‑pose docking mode of Ansamitocin P‑3 at the vinblastine binding site, as demonstrated by computational docking and supported by hydrogen‑bond and halogen‑oxygen interaction data [4], makes AP‑3 a superior tool compound for elucidating how point mutations in β‑tubulin (e.g., at the maytansine‑rhizoxin pharmacophore) differentially affect ligand binding. AP‑3's distinct docking orientation relative to maytansine can be exploited to design resistance‑breaking ADC payloads.

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